N,N'-dicyclooctylbenzene-1,2-dicarboxamide
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Overview
Description
N,N’-dicyclooctylbenzene-1,2-dicarboxamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two cyclooctyl groups attached to the nitrogen atoms of a benzene-1,2-dicarboxamide core. It is often used in research due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclooctylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for N,N’-dicyclooctylbenzene-1,2-dicarboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-dicyclooctylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclooctyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- **Oxid
Properties
Molecular Formula |
C24H36N2O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-N,2-N-di(cyclooctyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C24H36N2O2/c27-23(25-19-13-7-3-1-4-8-14-19)21-17-11-12-18-22(21)24(28)26-20-15-9-5-2-6-10-16-20/h11-12,17-20H,1-10,13-16H2,(H,25,27)(H,26,28) |
InChI Key |
XVBRNYZAXTZUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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